1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-
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Overview
Description
1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- is an organic compound characterized by its unique structure, which includes a propanone group attached to a tetrahydrobenzodioxocin ring
Preparation Methods
The synthesis of 1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors and other advanced technologies to optimize the synthesis process and reduce costs.
Chemical Reactions Analysis
1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxocin ring are replaced with other groups, using reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism by which 1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in changes in cellular processes such as metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-propanone and 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- share structural similarities with 1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-.
Uniqueness: The presence of the benzodioxocin ring in 1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- imparts unique chemical and physical properties, making it distinct from other related compounds.
Properties
CAS No. |
127119-38-4 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)propan-1-one |
InChI |
InChI=1S/C13H16O3/c1-2-11(14)10-5-6-12-13(9-10)16-8-4-3-7-15-12/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
PBUFBIACMNGNOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OCCCCO2 |
Origin of Product |
United States |
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